molecular formula C13H17N3O2 B12066840 endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine

endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B12066840
M. Wt: 247.29 g/mol
InChI Key: REXWRVZQFBMWSS-UHFFFAOYSA-N
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Description

endo-N-(2-Nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane (nortropane) scaffold substituted with a 2-nitrophenyl group at the 3-position. The compound’s stereochemistry (endo configuration) is critical for its spatial orientation and interaction with biological targets.

The synthesis of similar nortropane derivatives typically involves functionalization of the 3-amino group via alkylation or aryl substitution. For example, describes the use of chloroformate reagents (e.g., ACE-Cl) to deprotect intermediates, followed by coupling with aryl or alkyl groups .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C13H17N3O2/c17-16(18)13-4-2-1-3-12(13)15-11-7-9-5-6-10(8-11)14-9/h1-4,9-11,14-15H,5-8H2

InChI Key

REXWRVZQFBMWSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Mechanism of Action

The mechanism of action of endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Physicochemical Properties

The 8-azabicyclo[3.2.1]octane core is a common motif in medicinal chemistry due to its conformational rigidity. Substituents at the 3-position and the 8-nitrogen significantly influence physicochemical properties and bioactivity. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (3-/8-position) Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Key Properties/Activities
endo-N-(2-Nitrophenyl)-8-azabicyclo[...]-3-amine 2-Nitrophenyl (3-), H (8-) C₁₃H₁₆N₃O₂ 246.29 ~1.8<sup>b</sup> High polarity due to nitro group
8-Benzyl-N-(2-nitrophenyl)-[...]-3-amine 2-Nitrophenyl (3-), Benzyl (8-) C₂₀H₂₃N₃O₂ 337.42 ~3.1 Enhanced lipophilicity
N-(Bis(4-fluorophenyl)methyl)-[...]-3-amine Bis(4-fluorophenyl)methyl (3-), H (8-) C₂₁H₂₂F₂N₂ 340.41 ~4.2 SAR studies for receptor affinity
8-Methyl-N-(2-phenylethyl)-[...]-3-amine Phenylethyl (3-), Methyl (8-) C₁₆H₂₄N₂ 244.38 ~3.5 Irritant (Xi hazard class)
BIMU-8 3-Isopropyl-benzimidazolone (3-), Methyl (8-) C₁₆H₂₂N₄O₂ 302.38 ~2.9 5-HT₄ receptor ligand

<sup>a</sup> Predicted or calculated values; <sup>b</sup> Estimated via Crippen’s method .

Key Observations:
  • Electron-Withdrawing vs. In contrast, benzyl or phenylethyl substituents (e.g., 8-Benzyl-N-(2-nitrophenyl)-[...]-3-amine ) increase lipophilicity (logP ~3.1–3.5), favoring membrane permeability.
  • Steric Effects : Bulky substituents like bis(4-fluorophenyl)methyl () may hinder receptor binding, whereas smaller groups (e.g., methyl) enhance conformational flexibility .

Biological Activity

endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine , a nitrogen-containing heterocyclic compound, is part of the bicyclic family known for its potential in drug discovery and biological research. This compound features a unique bicyclic structure with a nitrophenyl group, which contributes to its biological activity and interaction with various molecular targets.

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H17_{17}N3_3O2_2
  • CAS Number : 1127117-14-9
  • Molecular Weight : 247.293 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The bicyclic structure allows for specific binding to molecular targets, potentially inhibiting or activating critical biological pathways.

Interaction with Enzymes

Research indicates that this compound can act as an inhibitor for certain enzymes, including glycosidases, which are crucial in various biochemical processes:

  • Glycosidase Inhibition : The compound's structural features suggest it may effectively inhibit glycosidases, which are involved in the breakdown of carbohydrates, thus impacting metabolic pathways related to energy production and storage .

Case Studies and Research Findings

  • Inhibition of Glycosidases : A study focused on the development of novel nortropanes as glycosidase inhibitors demonstrated that compounds similar to this compound exhibited significant inhibitory activity against glycosidases, suggesting potential therapeutic applications in metabolic disorders .
  • Selectivity and Potency : The biological evaluation of structurally related compounds indicated that modifications in the bicyclic structure could lead to enhanced selectivity and potency against specific enzyme targets, highlighting the importance of structural configuration in drug design .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Azabicyclo[3.2.1]octaneStructureModerate enzyme inhibition
Exo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amineStructureLower activity compared to endo isomer

The endo configuration of this compound enhances its reactivity and interaction profile compared to its exo counterpart, making it a more promising candidate for drug development.

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